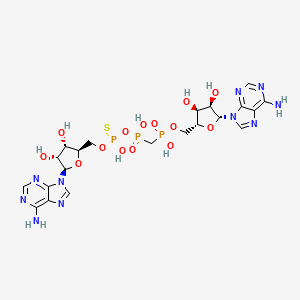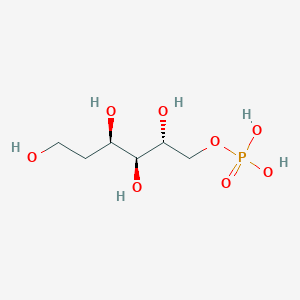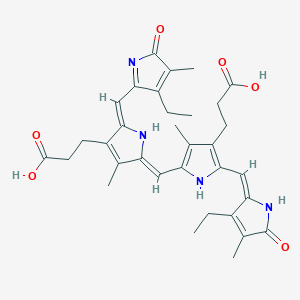![molecular formula C34H36N2O6S B10776593 N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WRR-204 involves several steps, starting with the preparation of the phenylalanine derivative. The synthetic route typically includes the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the sulfonate ester: The protected phenylalanine derivative is then reacted with phenylsulfonyl chloride to form the sulfonate ester.
Coupling reaction: The sulfonate ester is coupled with a pentane derivative to form the final product, WRR-204.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane and reagents like triethylamine. The reactions are carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
WRR-204 undergoes various chemical reactions, including:
Oxidation: WRR-204 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfonic acids and other oxidized derivatives.
Reduction: Reduction of WRR-204 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include amines and alcohols.
Substitution: WRR-204 can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonate group is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
WRR-204 has a wide range of scientific research applications, including:
Chemistry: WRR-204 is used as a probe control in various chemical studies to investigate reaction mechanisms and pathways.
Mechanism of Action
WRR-204 exerts its effects by inhibiting the activity of cruzipain, a cysteine protease enzyme. The mechanism of action involves the binding of WRR-204 to the active site of cruzipain, forming a covalent bond with the cysteine residue in the enzyme’s active site. This inhibits the enzyme’s proteolytic activity, preventing the cleavage of peptide bonds in the substrate proteins . The inhibition of cruzipain disrupts the life cycle of Trypanosoma cruzi, thereby reducing the parasitic load in infected individuals .
Comparison with Similar Compounds
WRR-204 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
WRR-204 stands out due to its specific inhibition of cruzipain and its potential therapeutic applications in treating parasitic infections .
Properties
Molecular Formula |
C34H36N2O6S |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
phenyl (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate |
InChI |
InChI=1S/C34H36N2O6S/c37-33(32(25-28-15-7-2-8-16-28)36-34(38)41-26-29-17-9-3-10-18-29)35-30(22-21-27-13-5-1-6-14-27)23-24-43(39,40)42-31-19-11-4-12-20-31/h1-20,30,32H,21-26H2,(H,35,37)(H,36,38)/t30-,32-/m0/s1 |
InChI Key |
SUGQHICXCRBQOI-CDZUIXILSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CCS(=O)(=O)OC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCS(=O)(=O)OC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
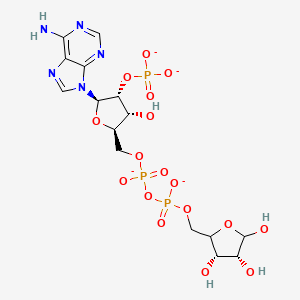
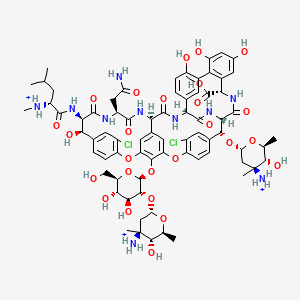
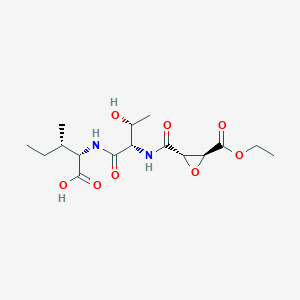
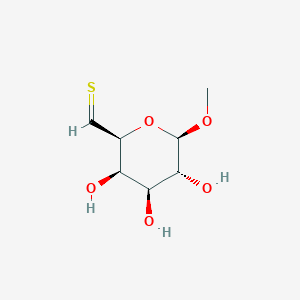

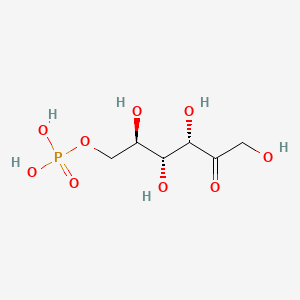
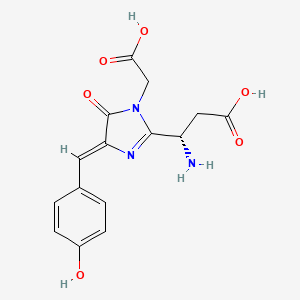
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
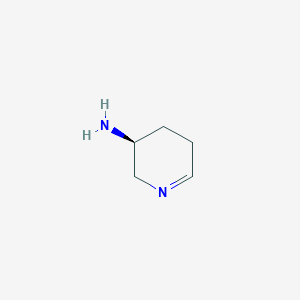
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
